3-(1-Methylcyclopentyl)prop-2-ynal
Description
3-(1-Methylcyclopentyl)prop-2-ynal is a propargyl aldehyde derivative featuring a methyl-substituted cyclopentyl group at the α-position (Figure 1). This compound belongs to the class of α,β-unsaturated aldehydes, which are characterized by their conjugated alkyne and aldehyde functionalities.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-(1-methylcyclopentyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3 |
InChI Key |
MWTPCXROIHJCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C#CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.
Comparison with Similar Compounds
Functional Group Reactivity: Propargyl Aldehydes
The aldehyde group in 3-(1-Methylcyclopentyl)prop-2-ynal is highly electrophilic, making it reactive toward nucleophiles such as amines or alcohols. A closely related compound, 3-[4-(methylsulfonyl)phenyl]prop-2-ynal , shares the propargyl aldehyde backbone but substitutes the methylcyclopentyl group with a 4-(methylsulfonyl)phenyl moiety . This electron-withdrawing sulfonyl group enhances the aldehyde’s electrophilicity compared to the electron-donating methylcyclopentyl group, which may reduce reactivity.
Table 1: Functional Group Effects on Reactivity
| Compound | Substituent | Electrophilicity of Aldehyde | Key Reactivity |
|---|---|---|---|
| This compound | 1-Methylcyclopentyl | Moderate | Nucleophilic addition (e.g., Grignard reactions) |
| 3-[4-(Methylsulfonyl)phenyl]prop-2-ynal | 4-Methylsulfonylphenyl | High | Enhanced susceptibility to oxidation or Michael additions |
Cyclopentyl Substituent Effects
The methylcyclopentyl group in this compound introduces steric hindrance and lipophilicity. A structurally distinct analog, 3-[2-methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one (CAS 59019-90-8), replaces the aldehyde with a ketone and incorporates a phenyl group . The ketone’s lower electrophilicity compared to the aldehyde reduces its reactivity in nucleophilic additions. Additionally, the branched cyclopentyl substituent in this analog may influence crystal packing or solubility differently than the 1-methylcyclopentyl group.
Table 2: Cyclopentyl Substituent Comparison
| Compound | Functional Group | Cyclopentyl Substituent | Key Properties |
|---|---|---|---|
| This compound | Aldehyde | 1-Methylcyclopentyl | High polarity, moderate steric bulk |
| 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one | Ketone | 2-Methyl-5-isopropylcyclopentyl | Lipophilic, steric hindrance at β-position |
Hydrogen Bonding and Crystallography
In contrast, ketones like the analog in Table 2 may participate in weaker C=O···H interactions due to reduced polarization.
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